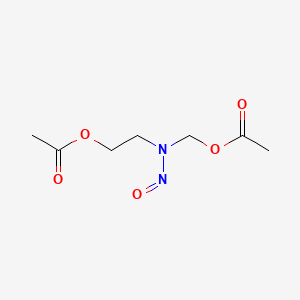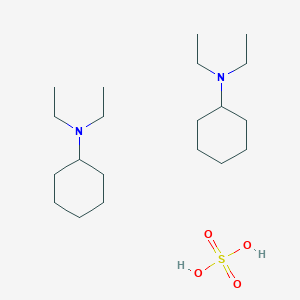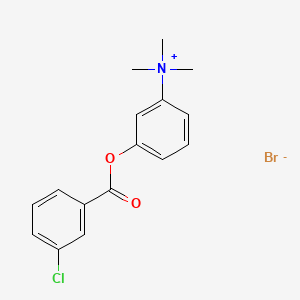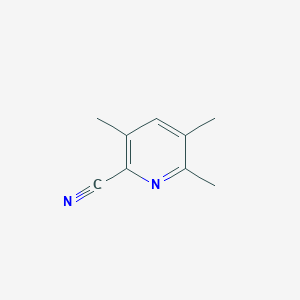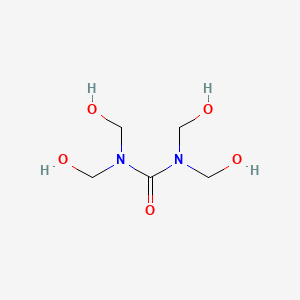
Diselenide, bis(2,2-diethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diselenide, bis(2,2-diethoxyethyl)- is an organoselenium compound characterized by the presence of two selenium atoms bonded to two ethoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2,2-diethoxyethyl)- typically involves the reaction of alkyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This method is efficient and yields the desired product in good quantities. The reaction conditions are mild, and the process is environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of diselenide, bis(2,2-diethoxyethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diselenide, bis(2,2-diethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diselenide, bis(2,2-diethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Industry: It is used in the development of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of diselenide, bis(2,2-diethoxyethyl)- involves its ability to modulate redox processes within cells. The compound can interact with cellular thiols, leading to the formation of selenol intermediates. These intermediates can further react with reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage. The molecular targets include various enzymes and proteins involved in redox regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(2,2-diethoxyethyl)- stands out due to its unique ethoxyethyl groups, which impart distinct chemical properties and reactivity compared to other diselenides. This structural difference can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
90466-79-8 |
|---|---|
Fórmula molecular |
C12H26O4Se2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane |
InChI |
InChI=1S/C12H26O4Se2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
DNYWGZLSHKFTRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C[Se][Se]CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



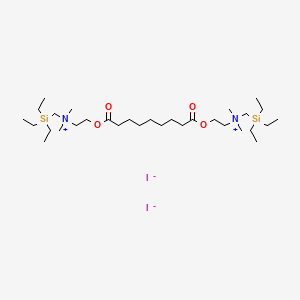
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
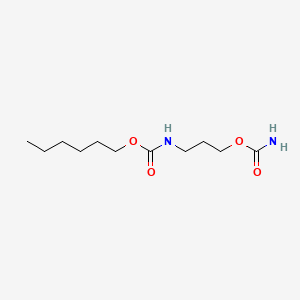
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
